Nonafluoropentanoyl bromide
Overview
Description
Nonafluoropentanoyl bromide, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl bromide, is a perfluorinated organic compound. It is characterized by the presence of nine fluorine atoms attached to a pentanoyl group, with a bromine atom replacing one of the hydrogen atoms. This compound is known for its high reactivity and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonafluoropentanoyl bromide can be synthesized through the bromination of nonafluoropentanoic acid. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions. The process requires careful handling due to the reactivity of bromine and the potential for side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors to ensure consistent product quality. The use of protective equipment and safety protocols is essential due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: Nonafluoropentanoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The compound can participate in addition reactions with unsaturated molecules, forming more complex structures.
Reduction Reactions: this compound can be reduced to nonafluoropentanoic acid or other derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.
Addition Reactions: Often require catalysts or specific reaction conditions to proceed efficiently.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted nonafluoropentanoyl derivatives
- Addition products with unsaturated compounds
- Reduced forms such as nonafluoropentanoic acid
Scientific Research Applications
Nonafluoropentanoyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules, enhancing their chemical stability and reactivity.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of nonafluoropentanoyl bromide involves its high reactivity due to the presence of the bromine atom and the electron-withdrawing effects of the fluorine atoms. This makes it a potent electrophile, readily participating in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Nonafluoropentanoyl bromide can be compared with other perfluorinated acyl bromides, such as:
- Nonafluorobutyryl bromide
- Nonafluorohexanoyl bromide
- Nonafluoroheptanoyl bromide
Uniqueness:
- Reactivity: this compound exhibits a unique balance of reactivity and stability due to its specific molecular structure.
- Applications: Its properties make it particularly suitable for applications requiring high chemical resistance and stability, such as in the synthesis of fluorinated pharmaceuticals and specialty materials .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoyl bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRZVDYMJZXUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF9O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895349 | |
Record name | Nonafluoropentanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159623-35-5 | |
Record name | Nonafluoropentanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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